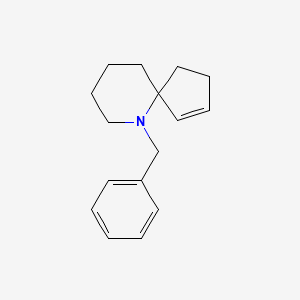

6-Azaspiro(4.5)dec-1-ene, 6-(phenylmethyl)-

Description

The compound 6-Azaspiro[4.5]dec-1-ene, 6-(phenylmethyl)- belongs to the class of spirocyclic alkaloids featuring a 6-azaspiro[4.5]decane skeleton. This structural motif is prevalent in marine-derived bioactive compounds such as halichlorine and pinnaic acid, which exhibit anti-inflammatory, antiviral, and neuroprotective properties . The spirocyclic core comprises a six-membered nitrogen-containing ring fused to a five-membered carbocyclic ring, with a phenylmethyl substituent at the nitrogen atom.

Key synthetic strategies for this scaffold include the [2,3]-Stevens rearrangement and photochemical methods, as demonstrated in the total synthesis of halichlorine by Danishefsky’s group . The compound’s bioactivity is attributed to its ability to interact with enzymes like cytosolic phospholipase A2 (cPLA2) and monoacylglycerol lipase (MAGL), making it a target for drug discovery .

Properties

CAS No. |

78877-20-0 |

|---|---|

Molecular Formula |

C16H21N |

Molecular Weight |

227.34 g/mol |

IUPAC Name |

6-benzyl-6-azaspiro[4.5]dec-3-ene |

InChI |

InChI=1S/C16H21N/c1-2-8-15(9-3-1)14-17-13-7-6-12-16(17)10-4-5-11-16/h1-4,8-10H,5-7,11-14H2 |

InChI Key |

RNYBWLXPBJWIAF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C2(C1)CCC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-6-azaspiro[4.5]dec-1-ene typically involves spirocyclization reactions. One common method is the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters . This reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration pathway, resulting in the formation of the azaspiro ring system.

Industrial Production Methods: Industrial production of 6-Benzyl-6-azaspiro[4.5]dec-1-ene may involve scalable synthetic routes such as electrochemical electrophilic bromination/spirocyclization of N-benzyl-acrylamides . This method employs low concentrations of bromine produced from both cathodic reduction and anodic oxidation as an electrophile, facilitating the spirocyclization process under mild conditions.

Chemical Reactions Analysis

Types of Reactions: 6-Benzyl-6-azaspiro[4.5]dec-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The benzyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

Scientific Research Applications

6-Benzyl-6-azaspiro[4.5]dec-1-ene has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex spirocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.

Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Benzyl-6-azaspiro[4.5]dec-1-ene involves its interaction with molecular targets through its spirocyclic structure. The compound can engage in various pathways, including:

Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.

Interaction with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.

Pathway Modulation: It can influence metabolic and signaling pathways, leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogues of 6-Azaspiro[4.5]decane Derivatives

Below is a comparative analysis of structurally related spirocyclic compounds, focusing on their heteroatom arrangements, substituents, and bioactivity:

Physicochemical Properties

Biological Activity

6-Azaspiro(4.5)dec-1-ene, 6-(phenylmethyl)- is a compound belonging to the spirocyclic family, characterized by its unique nitrogen-containing structure. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The molecular formula for 6-Azaspiro(4.5)dec-1-ene, 6-(phenylmethyl)- is C₁₃H₁₄N₂, with a molecular weight of 214.27 g/mol. The compound features a spirocyclic structure that contributes to its biological properties.

| Property | Value |

|---|---|

| CAS No. | 5007-34-1 |

| Molecular Formula | C₁₃H₁₄N₂ |

| Molecular Weight | 214.27 g/mol |

| IUPAC Name | 6-(phenylmethyl)-6-azaspiro(4.5)dec-1-ene |

The biological activity of 6-Azaspiro(4.5)dec-1-ene, 6-(phenylmethyl)- is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular processes. Preliminary studies suggest that it may inhibit certain enzymes related to cell proliferation and survival, leading to cytotoxic effects on cancer cells and pathogenic microorganisms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. For instance, studies have shown that it can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for development as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that 6-Azaspiro(4.5)dec-1-ene, 6-(phenylmethyl)- possesses anticancer properties by inducing apoptosis in cancer cell lines. The compound appears to interfere with the cell cycle and promote programmed cell death through mechanisms involving oxidative stress and mitochondrial dysfunction.

Insecticidal Activity

Recent investigations have highlighted the insecticidal potential of this compound against pest species such as Galleria mellonella (greater wax moth). Bioassays conducted with varying concentrations revealed increased mortality rates among larvae treated with the compound, suggesting its applicability in pest control within agricultural settings.

Case Studies

-

In Vitro Antimicrobial Efficacy

- A study tested the antimicrobial effects of 6-Azaspiro(4.5)dec-1-ene against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

-

Anticancer Activity Assessment

- Research involving human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 25 µM), accompanied by increased levels of apoptotic markers.

-

Insecticidal Testing

- In bioassays targeting Galleria mellonella larvae, treatment with concentrations ranging from 0.5% to 2% led to mortality rates exceeding 80% within 48 hours, alongside notable biochemical changes indicative of stress response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.